(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that features a chlorine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction using reagents like thionyl chloride followed by ammonia.
Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to the corresponding alkane.
Substitution: The chlorine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
®-1-(2-Chloro-6-fluorophenyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2-Chloro-6-fluorophenyl)ethylamine: A structurally related compound with a different substitution pattern on the ethyl chain.
Uniqueness: (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRSCIMJQYMNY-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704246 |
Source
|
Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000878-48-7 |
Source
|
Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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